molecular formula C22H27N3O2S B12899370 N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide CAS No. 651307-34-5

N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide

Cat. No.: B12899370
CAS No.: 651307-34-5
M. Wt: 397.5 g/mol
InChI Key: QDXOKGFRJLOBIQ-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common approach might include:

    Formation of Isoquinoline Core: Starting with a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.

    Sulfonamide Formation:

    Alkylation: The final step involves the alkylation of the isoquinoline sulfonamide with 4-aminobutyl and 3-phenylpropyl groups under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide: can be compared with other isoquinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

CAS No.

651307-34-5

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(4-aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C22H27N3O2S/c23-14-4-5-16-25(17-7-10-19-8-2-1-3-9-19)28(26,27)22-12-6-11-20-18-24-15-13-21(20)22/h1-3,6,8-9,11-13,15,18H,4-5,7,10,14,16-17,23H2

InChI Key

QDXOKGFRJLOBIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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